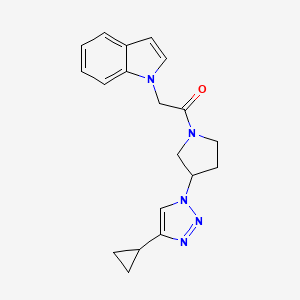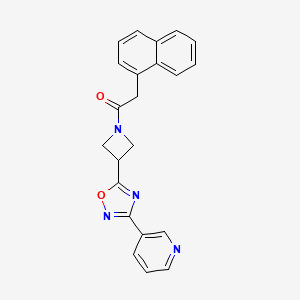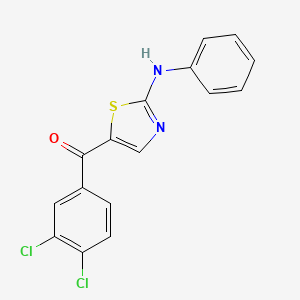![molecular formula C22H22ClN3O3 B2835911 1-(9-Chloro-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899983-62-1](/img/structure/B2835911.png)
1-(9-Chloro-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9-Chloro-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Spiropiperidines as σ-Receptor Ligands
A study by Maier and Wünsch (2002) discusses the synthesis and evaluation of spiropiperidines, including compounds structurally similar to the requested chemical, for their affinity towards σ1 and σ2 receptors. This research indicates the potential therapeutic applications of these compounds in modulating σ-receptor activity, which could be relevant for treating neurological disorders and pain management (Maier & Wünsch, 2002).
Molecular Interaction with CB1 Cannabinoid Receptor
Another study explores the molecular interaction of a compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. Although not directly matching the requested compound, this research highlights the structural considerations and molecular modeling involved in designing receptor-specific ligands. Such insights can be invaluable for developing new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).
σ1 Receptor Antagonist for Pain Management
The identification of a σ1 receptor antagonist, 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone (EST64454), as a clinical candidate for treating pain is discussed by Díaz et al. (2020). This study showcases the process of optimizing pharmacological properties such as solubility, metabolic stability, and antinociceptive efficacy in animal models, demonstrating the compound's potential in pain management (Díaz et al., 2020).
Spiropyrazoline Compounds for Various Biological Activities
Research by Kayukova et al. (2021) on spiropyrazolinium compounds reveals their synthesis and potential biological properties. Although the focus is broader, it illustrates the versatility of spiro compounds in medicinal chemistry, potentially encompassing activities such as antimicrobial, anti-inflammatory, and antioxidant effects (Kayukova et al., 2021).
Mechanism of Action
Target of Action
Similar compounds, such as benzoxazoles, have been extensively used in drug discovery due to their broad substrate scope and functionalization . They exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that benzoxazole derivatives have shown antifungal activity similar to the standard drug voriconazole against aspergillus niger . This suggests that the compound may interact with its targets in a way that disrupts the normal functioning of the fungal cells, leading to their death.
Biochemical Pathways
Benzoxazole derivatives have been synthesized via different pathways , suggesting that the compound could potentially interact with multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
The molecular weight of a similar compound, ethanone, 1- (5-chloro-2-hydroxyphenyl)-, is 170593 , which is within the optimal range for oral bioavailability in drug discovery. This suggests that the compound could potentially have favorable pharmacokinetic properties.
Result of Action
Benzoxazole derivatives have shown anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects , suggesting that the compound could potentially have a wide range of molecular and cellular effects.
Action Environment
It’s worth noting that the synthesis of benzoxazole derivatives has been carried out under different reaction conditions and catalysts , suggesting that the compound’s action, efficacy, and stability could potentially be influenced by various environmental factors.
Properties
IUPAC Name |
1-[9-chloro-2-(2-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-14(27)25-10-8-22(9-11-25)26-19(17-12-15(23)6-7-21(17)29-22)13-18(24-26)16-4-2-3-5-20(16)28/h2-7,12,19,28H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRPAUOHKIPZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=C(O2)C=CC(=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl]phenyl]methanamine;dihydrochloride](/img/structure/B2835834.png)

![2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime](/img/structure/B2835839.png)
![N-[[5-(Trifluoromethyl)-1H-imidazol-2-yl]methyl]prop-2-enamide](/img/structure/B2835840.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclohexanecarboxamide](/img/structure/B2835843.png)

![3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine](/img/structure/B2835845.png)


![ethyl 4-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2835850.png)
